molecular formula C12H12N2O B097336 3-(Benzyloxy)-6-methylpyridazine CAS No. 6958-54-9

3-(Benzyloxy)-6-methylpyridazine

Cat. No. B097336
CAS RN: 6958-54-9
M. Wt: 200.24 g/mol
InChI Key: KTZFXIGWMRGKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies, including the reaction of chloro oximes with enol ethers , the Mannich reaction using different starting materials , and the reaction of acylpyruvic acids with amino-substituted phenols . For instance, the synthesis of novel benzoxazine monomers from bioresources, such as furfurylamine, is highlighted, which is of interest for sustainable development .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, a dihydro-1,3,2H-benzoxazine derivative was found to adopt a half-chair conformation to maintain planarity within the benzoxazine ring . The intermolecular interactions, such as C–H···N and C–H···O, play a significant role in the crystal packing of these molecules .

Chemical Reactions Analysis

Chemical reactions of related compounds include the acid-catalyzed rearrangement of oxazines to different products , the Beckmann rearrangement of oximes , and the silver-catalyzed domino approach for the synthesis of fused heterocycles . These reactions are crucial for modifying the structure and potentially the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the solvatochromic and photochromic characteristics of spirooxazines are strongly dependent on the substitution pattern . The photophysical properties of benzoxazine derivatives have been investigated, revealing the influence of structural features and molecular orbitals on absorption-and-emission characteristics .

Scientific Research Applications

Cardiovascular Research

A study by Combs et al. (1990) on 6-benzoxazinylpyridazin-3-ones, a class of compounds similar to 3-(Benzyloxy)-6-methylpyridazine, demonstrated their role in cardiovascular research. These compounds showed potent and selective inhibition of cardiac phosphodiesterase (PDE) fraction III, indicating potential as cardiotonic agents for treating congestive heart failure (Combs et al., 1990).

Neuropharmacology

Carling et al. (2004) explored compounds including 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine, which have structural similarities to 3-(Benzyloxy)-6-methylpyridazine. These studies focused on their binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, highlighting their importance in neuropharmacological research (Carling et al., 2004).

Chemical Synthesis and Reactions

Faragher and Gilchrist (1979) studied the thermal and acid-catalyzed rearrangements of compounds including 3-arylcyclopent[e]oxazines. Their research contributes to understanding the chemical behavior of related compounds such as 3-(Benzyloxy)-6-methylpyridazine (Faragher & Gilchrist, 1979).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics of a novel ALK5 inhibitor with a structure including 6-methylpyridin-2-yl, a moiety found in 3-(Benzyloxy)-6-methylpyridazine. This research is significant for understanding the potential of similar compounds in treating fibrosis and other diseases (Kim et al., 2008).

Polymer Science

In the field of polymer science, Shibayama et al. (2014) synthesized and studied the properties of polybenzoxazines containing a pyridyl group. This research is relevant to understanding the material properties of related compounds like 3-(Benzyloxy)-6-methylpyridazine (Shibayama et al., 2014).

properties

IUPAC Name

3-methyl-6-phenylmethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZFXIGWMRGKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289827
Record name 3-(benzyloxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-6-methylpyridazine

CAS RN

6958-54-9
Record name 6958-54-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzyloxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-6-methylpyridazine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-6-methylpyridazine
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-6-methylpyridazine
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-6-methylpyridazine
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-6-methylpyridazine
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-6-methylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.